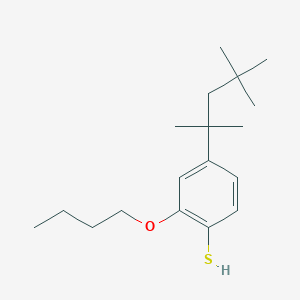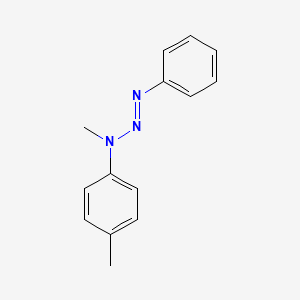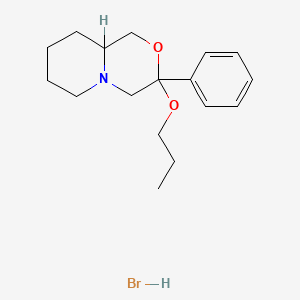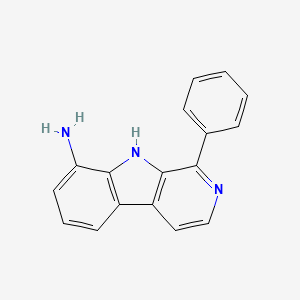
1-Phenyl-9H-beta-carbolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-9H-beta-carbolin-8-amine is a heterocyclic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and human tissues. This compound features a tricyclic structure with a phenyl group attached to the nitrogen atom at the 1-position and an amine group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-9H-beta-carbolin-8-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole structure . Another method includes the thermolysis of 4-aryl-3-azidopyridines, which leads to the formation of beta-carboline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents plays a crucial role in the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-9H-beta-carbolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the beta-carboline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-beta-carbolines, while substitution reactions can produce various substituted beta-carboline derivatives.
Applications De Recherche Scientifique
1-Phenyl-9H-beta-carbolin-8-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Phenyl-9H-beta-carbolin-8-amine involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmane: Another beta-carboline alkaloid with similar biological activities.
Harmine: Known for its neuroprotective and antitumor properties.
Norharman: Exhibits various pharmacological effects, including antiviral and anticancer activities.
Uniqueness
1-Phenyl-9H-beta-carbolin-8-amine is unique due to its specific structural features and the presence of the phenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
127042-80-2 |
|---|---|
Formule moléculaire |
C17H13N3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
1-phenyl-9H-pyrido[3,4-b]indol-8-amine |
InChI |
InChI=1S/C17H13N3/c18-14-8-4-7-12-13-9-10-19-15(17(13)20-16(12)14)11-5-2-1-3-6-11/h1-10,20H,18H2 |
Clé InChI |
BMYUOTBGDLDCDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
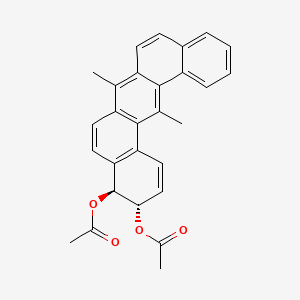
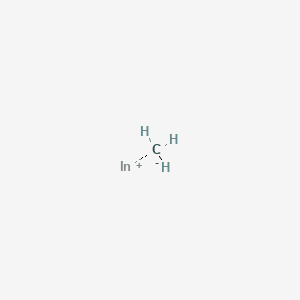

![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
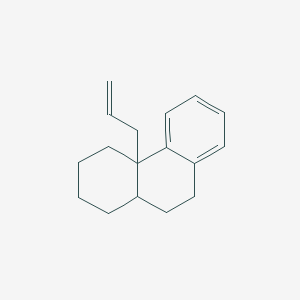
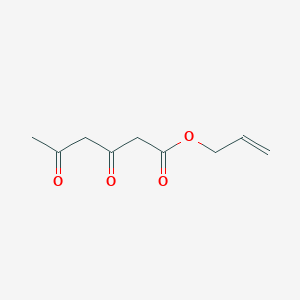
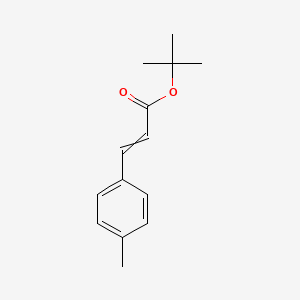
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
